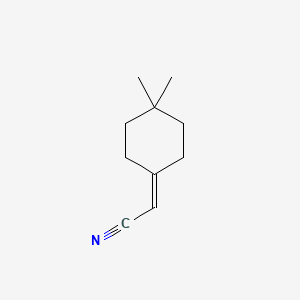
2-(4,4-Dimethylcyclohexylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Dimethylcyclohexylidene)acetonitrile is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4,4-Dimethylcyclohexylidene)acetonitrile is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential applications in medicinal chemistry.
- Chemical Formula : C12H17N
- CAS Number : 1343232-46-1
- Molecular Structure : The compound features a dimethylcyclohexylidene moiety attached to an acetonitrile group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The exact mechanism remains under investigation; however, preliminary studies suggest it may act as an enzyme inhibitor or receptor modulator.
Cytotoxicity and Anticancer Effects
Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, in vitro assays using human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) indicated that the compound exhibits significant cytotoxicity at certain concentrations. The results demonstrated a dose-dependent increase in apoptosis among treated cells, suggesting potential applications in cancer therapy.
| Cell Line | Concentration (µM) | % Cell Viability | Apoptosis Induction (%) |
|---|---|---|---|
| MCF-7 | 10 | 75 | 25 |
| MCF-7 | 50 | 50 | 50 |
| HepG2 | 10 | 80 | 20 |
| HepG2 | 50 | 40 | 60 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results showed that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Further research is needed to elucidate the specific mechanisms through which it exerts these effects.
Study on Cancer Cell Lines
In a study conducted at King's College London, researchers examined the effects of various compounds on human cancer cell lines. Among them was this compound, which demonstrated significant cytotoxicity against multiple cell lines. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates, revealing that higher concentrations led to increased apoptotic cells compared to controls .
Antimicrobial Research
A separate investigation focused on the antimicrobial properties of the compound against common pathogens. The study found that while not as potent as leading antibiotics, it showed promise as a supplementary treatment option due to its unique structure and mechanism of action.
Properties
IUPAC Name |
2-(4,4-dimethylcyclohexylidene)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2)6-3-9(4-7-10)5-8-11/h5H,3-4,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCVUJWMTPSHTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC#N)CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














